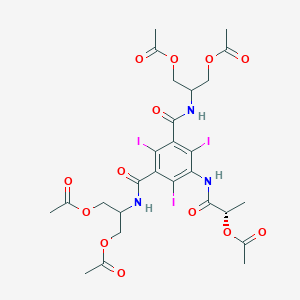
Pentaacetyliopamidol
Overview
Description
Pentaacetyliopamidol is a chemical compound with the molecular formula C27H32I3N3O13 and a molecular weight of 987.27 g/mol . It is a derivative of iopamidol, a non-ionic, water-soluble contrast agent used in medical imaging. This compound is characterized by its multiple acetyl groups and triiodinated aromatic structure, which contribute to its unique chemical properties and applications.
Preparation Methods
The synthesis of pentaacetyliopamidol involves several steps, starting from the iodination of aromatic compounds to the acetylation of hydroxyl groups. The general synthetic route includes:
Iodination: The aromatic ring is iodinated using iodine and an oxidizing agent.
Amidation: The iodinated compound undergoes amidation with appropriate amines to form the core structure.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.
Industrial production methods focus on optimizing yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure the complete conversion of intermediates and minimize by-products .
Chemical Reactions Analysis
Pentaacetyliopamidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodinated aromatic rings to less iodinated forms.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentaacetyliopamidol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other iodinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in diagnostic procedures.
Medicine: this compound is explored for its use in enhancing the visibility of internal structures in medical imaging techniques such as X-ray and computed tomography.
Mechanism of Action
The mechanism of action of pentaacetyliopamidol involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of internal structures by increasing the attenuation of X-rays, making it easier to visualize organs and tissues during imaging procedures. The molecular targets include various tissues and organs, and the pathways involved are primarily related to the distribution and excretion of the compound through the bloodstream and kidneys .
Comparison with Similar Compounds
Pentaacetyliopamidol is compared with other iodinated contrast agents such as iopamidol and iohexol. While all these compounds share the common feature of being non-ionic and water-soluble, this compound is unique due to its multiple acetyl groups, which may influence its solubility and reactivity. Similar compounds include:
Iopamidol: A widely used contrast agent with a similar core structure but fewer acetyl groups.
Iohexol: Another non-ionic contrast agent with a different substitution pattern on the aromatic ring.
This compound’s uniqueness lies in its specific acetylation pattern, which can affect its pharmacokinetics and imaging properties.
Properties
IUPAC Name |
[3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGNAGGXTUGOV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32I3N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460400 | |
| Record name | Penta-O-acetyliopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
987.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289890-55-7 | |
| Record name | Pentaacetyliopamidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289890557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penta-O-acetyliopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAACETYLIOPAMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDKPPA18K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
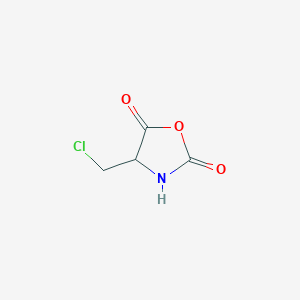

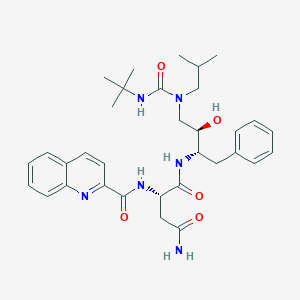
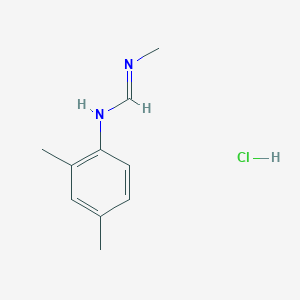
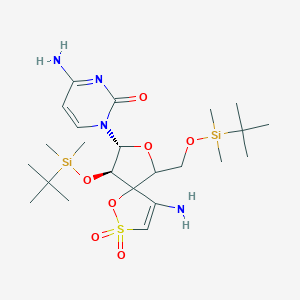
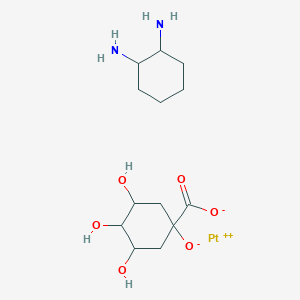

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
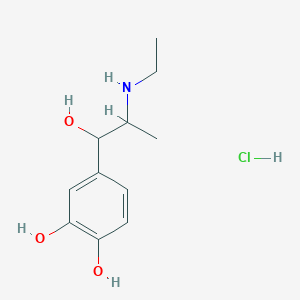

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)

